Boc-D-Cit-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide Synthesis and Drug Discovery

Boc-D-Cit-OH is a valuable tool for researchers studying protein-protein interactions and enzyme function. By incorporating D-citrulline into peptides, scientists can probe the specific roles of this amino acid in various biological processes. This information can be crucial for developing new drugs that target specific protein interactions or enzymes.

For instance, a study published in the Journal of Medicinal Chemistry utilized Boc-D-Cit-OH to synthesize D-citrulline-containing peptides as potential inhibitors of the enzyme cathepsin K, a target for treating osteoporosis [].

Studying Protein Conformation and Folding

D-citrulline can influence the conformation (3D structure) of peptides. By incorporating Boc-D-Cit-OH into peptides, researchers can investigate how this modification affects peptide folding and stability. This knowledge can be essential for understanding protein function and designing new drugs that interact with specific protein conformations.

An example can be found in a study published in the journal Bioorganic & Medicinal Chemistry Letters, where researchers employed Boc-D-Cit-OH to synthesize D-citrulline-containing peptides to study their impact on protein folding and aggregation [].

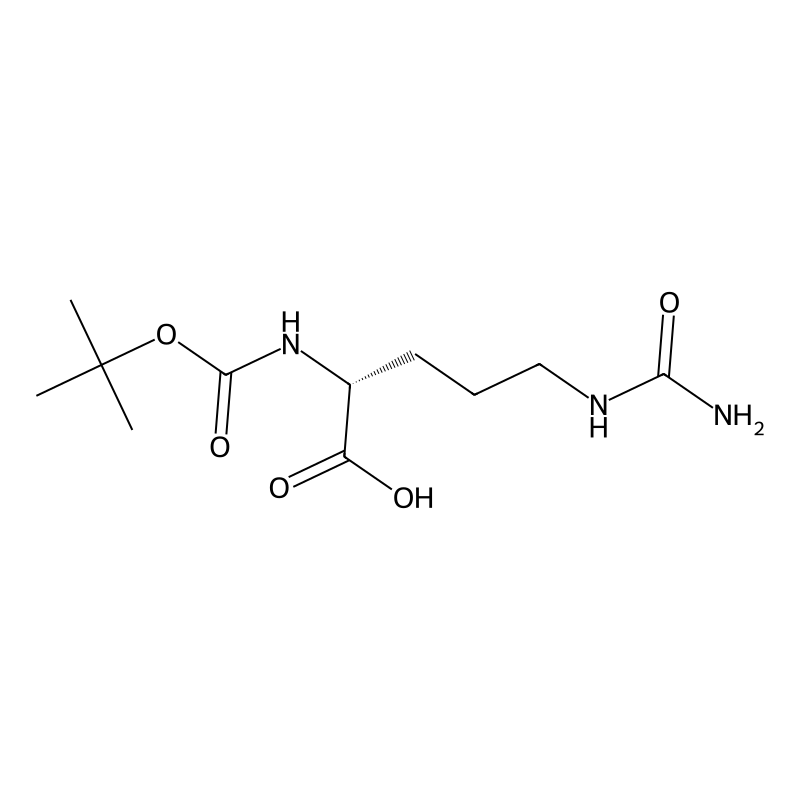

Boc-D-Citrulline-OH, commonly referred to as Boc-D-Cit-OH, is a derivative of the amino acid citrulline that features a tert-butoxycarbonyl (Boc) protecting group. This compound is particularly significant in the field of peptide synthesis due to its ability to protect the amino group of citrulline, allowing for selective reactions during the formation of peptides. The molecular formula for Boc-D-Cit-OH is , with a molecular weight of approximately 275.30 g/mol. This compound plays a crucial role in various

Boc-D-Cit-OH itself does not have a specific mechanism of action. Its primary function is as a building block in the synthesis of ADCs. ADCs utilize the antibody's targeting ability to deliver a cytotoxic drug specifically to cancer cells. The linker cleavable by the tumor microenvironment releases the drug to kill the targeted cancer cells [].

Boc-D-Cit-OH is likely to exhibit similar hazards as other Boc-protected amino acids. Safety information specific to Boc-D-Cit-OH is limited, but general handling precautions for organic compounds should be followed, including:

- Wearing gloves and protective eyewear

- Working in a well-ventilated fume hood

- Following proper disposal procedures

- Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid or hydrochloric acid, yielding free citrulline. This deprotection step is vital for accessing the active amino group for further reactions .

- Coupling Reactions: Boc-D-Cit-OH is frequently utilized in peptide coupling reactions with other amino acids or peptide fragments. Common coupling reagents include N,N’-diisopropylcarbodiimide and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, which facilitate the formation of peptide bonds between Boc-D-Cit-OH and other amino acids.

The biological activity of Boc-D-Cit-OH primarily stems from its conversion into peptides that incorporate D-citrulline. Peptides containing D-citrulline may influence various biological processes, including modulation of nitric oxide production, which is critical for vascular function and signaling pathways. These peptides can also serve as substrates or inhibitors for specific enzymes, potentially impacting metabolic pathways and cellular signaling.

The synthesis of Boc-D-Cit-OH typically involves the protection of the amino group of citrulline using di-tert-butyl dicarbonate in the presence of a base such as triethylamine or sodium hydroxide. The reaction is conducted in an organic solvent like dichloromethane or dimethylformamide at room temperature. In industrial settings, this process may be optimized for higher yields and purity through continuous flow reactors and automated systems .

General Reaction Scheme

Boc-D-Cit-OH has several applications in both research and industry:

- Peptide Synthesis: It serves as a building block in solid-phase peptide synthesis techniques, allowing researchers to create peptides with specific sequences and functionalities.

- Drug Development: Peptides synthesized using Boc-D-Cit-OH are being explored for their therapeutic potential in targeting specific biological processes and diseases, including cardiovascular and metabolic disorders.

- Bioconjugation: It can be used to create peptide tags or probes that facilitate the study of protein-protein interactions within biological systems.

Studies have shown that peptides synthesized from Boc-D-Cit-OH can interact with various biological molecules, influencing pathways related to nitric oxide production and other metabolic processes. These interactions are crucial for understanding the physiological roles of D-citrulline-containing peptides and their potential therapeutic applications.

Boc-D-Cit-OH shares structural similarities with several other compounds used in peptide synthesis. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Fmoc-D-Citrulline | Similar backbone | Contains a 9-fluorenylmethyloxycarbonyl protecting group; used for different synthesis strategies. |

| Fmoc-L-Citrulline | Similar backbone | Natural occurrence in proteins; commonly found in biological systems. |

| Fmoc-D-Alanine | Similar protecting group | Frequently used in peptide synthesis; simpler structure compared to citrulline derivatives. |

| Fmoc-L-Arginine | Related amino acid | Directly involved in nitric oxide production; essential for various physiological functions. |

| Boc-D-Alanine | Different protecting group | Used in alternative peptide synthesis methods; simpler than citrulline derivatives. |

Boc-D-Cit-OH stands out due to its specific D-isomer configuration, which enhances stability and bioactivity in synthesized peptides compared to its L-counterparts and other similar compounds.